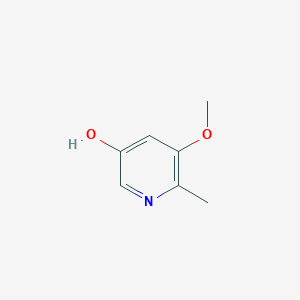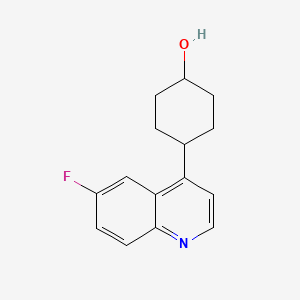
trans-4-(6-Fluoro-4-quinolyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(6-Fluoro-4-quinolyl)cyclohexanol: is a chemical compound with the molecular formula C15H16FNO and a molecular weight of 245.29 g/mol . It is a useful research chemical, often employed as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(6-Fluoro-4-quinolyl)cyclohexanol typically involves the reaction of 6-fluoro-4-quinoline with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(6-Fluoro-4-quinolyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where the fluoro group or the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: trans-4-(6-Fluoro-4-quinolyl)cyclohexanol is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorinated quinolines on biological systems.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-4-(6-Fluoro-4-quinolyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the quinoline moiety play crucial roles in its binding affinity and activity . The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- 4-(6-Fluoroquinolin-4-yl)cyclohexan-1-ol
- 6-Fluoro-4-quinoline derivatives
Comparison: trans-4-(6-Fluoro-4-quinolyl)cyclohexanol is unique due to its specific stereochemistry and the presence of both the fluoro group and the quinoline moiety. These features contribute to its distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C15H16FNO |
|---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
4-(6-fluoroquinolin-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H16FNO/c16-11-3-6-15-14(9-11)13(7-8-17-15)10-1-4-12(18)5-2-10/h3,6-10,12,18H,1-2,4-5H2 |
InChI Key |
DMWPLRTUBFJOQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=C3C=C(C=CC3=NC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



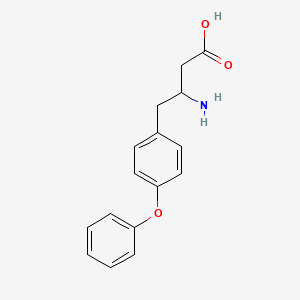
![ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate](/img/structure/B12279761.png)
![(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine](/img/structure/B12279765.png)
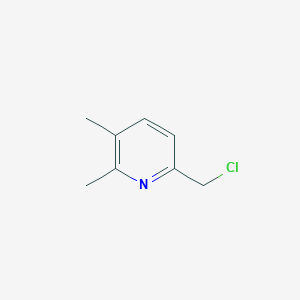
![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)
![4-chloro-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12279774.png)
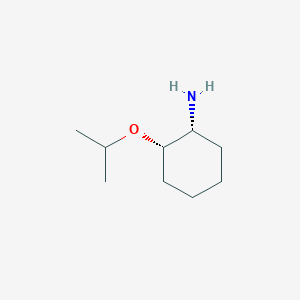


![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate](/img/structure/B12279782.png)
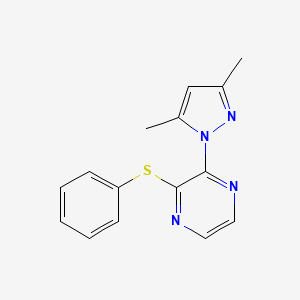
![1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12279786.png)
